molecular formula C17H17FN2O2S B5813792 Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate

Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate

Cat. No.: B5813792
M. Wt: 332.4 g/mol
InChI Key: UCLCCNKHNLUDEO-UHFFFAOYSA-N
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Description

Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-nitrobenzyl chloride to yield the desired product after esterification and reduction steps. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the 4-fluorobenzyl group but lacks the thioamide and ester functionalities.

    Methyl 4-fluorobenzoate: Contains the ester group but lacks the thioamide and amine functionalities.

    4-Fluorobenzyl isothiocyanate: Contains the 4-fluorobenzyl group and a thiocyanate group instead of the thioamide.

Uniqueness

Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[4-[(4-fluorophenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-22-16(21)10-12-4-8-15(9-5-12)20-17(23)19-11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLCCNKHNLUDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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